molecular formula C7H8NNaO4 B600110 Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate CAS No. 198213-15-9

Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate

Cat. No.: B600110
CAS No.: 198213-15-9
M. Wt: 193.134
InChI Key: SGWFJDMPYNZBFZ-UHFFFAOYSA-M
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Description

Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate is a chemical compound with a complex structure that includes a methoxycarbonyl group and a tetrahydropyridin-4-olate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyridin-4-olate core through cyclization reactions, followed by the introduction of the methoxycarbonyl group via esterification reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves crystallization and chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyridin-4-olate core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridine: Similar structure but lacks the olate group.

    Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-one: Similar structure but with a ketone group instead of the olate group.

Uniqueness

Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate is unique due to the presence of both the methoxycarbonyl group and the tetrahydropyridin-4-olate core, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

sodium;5-methoxycarbonyl-6-oxo-2,3-dihydro-1H-pyridin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h9H,2-3H2,1H3,(H,8,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWFJDMPYNZBFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCNC1=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676799
Record name Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198213-15-9
Record name Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 198213-15-9
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